

In-Depth Technical Guide to the Spectroscopic Data and Characterization of Porphyroxine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization of **porphyroxine**, a rhoeadine alkaloid found in trace amounts in the opium poppy, Papaver somniferum. This document is intended to serve as a core resource for professionals in research, science, and drug development, offering detailed data and methodologies to support advanced analytical work.

Physicochemical Properties of Porphyroxine

Porphyroxine is a minor alkaloid present in opium.[1] While its concentration is low, its significance lies in its utility as a biomarker for determining the geographical origin of opium and illicit heroin samples.[1]

Property	Value
Molecular Formula	C20H21NO6
Molecular Weight	371.38 g/mol
Appearance	Recrystallized from methanol/chloroform in ribbed plates
Melting Point	Darkens at 218°C, melts at 234–236°C (with decomposition)[1]



Spectroscopic Data

The following sections present the available spectroscopic data for **porphyroxine**, crucial for its identification and structural elucidation.

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a primary technique for the analysis of **porphyroxine**.

Table 2: Mass Spectrometry Data for Porphyroxine

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]+ (m/z)	372.1
Key Fragment Ions (m/z)	Data not available in the provided search results

Note: While specific fragmentation data for **porphyroxine** is not detailed in the provided search results, the fragmentation of aporphine alkaloids, a related class, typically involves the loss of the amino group and its substituent, followed by the loss of peripheral groups.[2] For heroin-related alkaloids, cleavage of the piperidine ring is a characteristic fragmentation route.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in defining the precise molecular structure of **porphyroxine**.

Table 3: ¹H NMR Spectral Data for **Porphyroxine**

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Specific data not			
available in the			
provided search			
results			



Table 4: 13C NMR Spectral Data for Porphyroxine

Chemical Shift (δ , ppm)	Assignment
Specific data not available in the provided	
search results	

Note: While specific ¹H and ¹³C NMR data for **porphyroxine** were not found, data for related aporphine alkaloids are available and can provide comparative insights.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information on the functional groups present in the **porphyroxine** molecule.

Table 5: Infrared (IR) Spectroscopy Data for Porphyroxine

Wavenumber (cm ^{−1})	Intensity	Assignment
Specific data not available in		
the provided search results		

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic transitions within the **porphyroxine** molecule.

Table 6: UV-Visible (UV-Vis) Spectroscopy Data for **Porphyroxine**

Solvent	λmax (nm)
Specific data not available in the provided search results	

Experimental Protocols

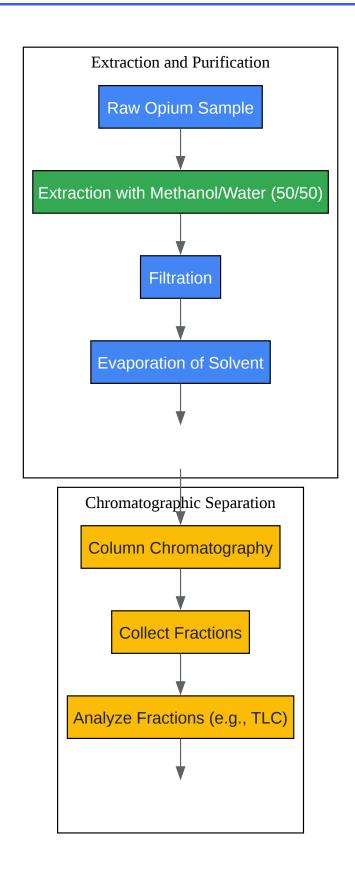
This section details the methodologies for the extraction and analysis of **porphyroxine**.



Extraction of Porphyroxine from Opium

The following workflow outlines a general procedure for the isolation of **porphyroxine** from raw opium.





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Caption: Workflow for the extraction and isolation of **porphyroxine** from opium.



Detailed Protocol:

- Sample Preparation: Homogenize raw opium sample.
- Extraction: Extract the homogenized opium with a 50/50 (v/v) mixture of methanol and water.
 [1]
- Filtration: Filter the mixture to remove insoluble plant material and other residues.
- Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to yield a crude extract.
- Column Chromatography: Subject the crude extract to column chromatography for purification. The specific stationary and mobile phases may vary.
- Fraction Collection and Analysis: Collect fractions from the chromatography column and analyze them using a suitable technique, such as thin-layer chromatography (TLC), to identify the fractions containing **porphyroxine**.
- Isolation: Combine the porphyroxine-containing fractions and evaporate the solvent to obtain the isolated compound.

UHPLC-MS/MS Analysis of Porphyroxine

The following diagram illustrates the general workflow for the quantitative analysis of **porphyroxine** using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry.



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Caption: UHPLC-MS/MS analytical workflow for **porphyroxine**.

Detailed Protocol:



- Standard and Sample Preparation:
 - Prepare a stock solution of porphyroxine standard of known concentration.
 - Prepare calibration standards by serial dilution of the stock solution.
 - Prepare quality control (QC) samples at different concentration levels.
 - Extract opium samples as described in the previous section.
- UHPLC Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile) is common.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
 - Injection Volume: Typically 1-10 μL.
- MS/MS Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to specific product ions.
 - Gas Temperatures and Voltages: Optimize desolvation gas temperature, cone gas flow, and capillary voltage for maximum signal intensity.
- Method Validation:
 - The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1] For porphyroxine, a limit of quantitation of 2.5 ng/mL has been reported.[1]
- Data Analysis:



- Integrate the peak areas of the MRM transitions for porphyroxine in the standards and samples.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **porphyroxine** in the samples by interpolating their peak areas on the calibration curve.

Conclusion

This technical guide has summarized the available spectroscopic data and analytical methodologies for the characterization of **porphyroxine**. While a comprehensive set of specific spectral data remains to be fully compiled in publicly accessible literature, the provided information on mass spectrometry and chromatographic procedures offers a solid foundation for researchers. The detailed protocols and workflows are designed to assist in the practical application of these analytical techniques for the identification and quantification of this important opium alkaloid. Further research is encouraged to populate the missing specific spectral data points to create a more complete reference for the scientific community.

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